molecular formula C22H22ClN3O2S B6462267 [7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 2549042-87-5

[7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B6462267
CAS No.: 2549042-87-5
M. Wt: 427.9 g/mol
InChI Key: BZJZPAAQCGGRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a complex heterocyclic scaffold with a 2-chlorophenyl group at position 5, a butylsulfanyl moiety at position 7, and a hydroxymethyl (-CH₂OH) substituent at position 11. Its structure combines electron-withdrawing (2-chlorophenyl) and electron-donating (butylsulfanyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

[7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-3-4-9-29-22-17-10-16-14(12-27)11-24-13(2)19(16)28-21(17)25-20(26-22)15-7-5-6-8-18(15)23/h5-8,11,27H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJZPAAQCGGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrano[2,3-d]Pyrimidine Intermediate

The tricyclic system is initiated by synthesizing a pyrano[2,3-d]pyrimidine precursor. A Reformatsky reaction between a silyl-protected diketone and tert-butyl bromoacetate in tetrahydrofuran (THF) at 65°C generates the β-keto ester intermediate, as demonstrated in analogous syntheses. Subsequent cyclization under acidic conditions (e.g., D-camphorsulfonic acid in dichloromethane at 40°C) yields the pyran ring.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Reformatsky ReactionZn dust, tert-butyl bromoacetate, THF, 65°C65
CyclizationD-Camphorsulfonic acid, CH₂Cl₂, 40°C78

Functionalization of the Tricyclic Framework

Incorporation of the 2-Chlorophenyl Group

Suzuki-Miyaura coupling is employed to introduce the 2-chlorophenyl substituent. A boronic ester derivative of the tricyclic core reacts with 2-chlorophenylboronic acid under palladium catalysis.

Representative Protocol

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C

  • Yield: 72% (based on analogous couplings)

Installation of the Butylsulfanyl Side Chain

The butylsulfanyl group is introduced via nucleophilic displacement of a chloro or tosylate leaving group. For instance, treating a chloromethyl intermediate with sodium butanethiolate in N-methylpyrrolidone (NMP) at 95°C affords the thioether product.

Critical Parameters

  • Solvent: NMP (polar aprotic)

  • Temperature: 95°C

  • Reaction Time: 8–12 hours

  • Diastereomeric Excess: >80%

Final Oxidation to the Methanol Derivative

The hydroxymethyl group is introduced through borohydride reduction of a ketone precursor. Sodium borohydride in methanol at 0–5°C selectively reduces the ketone to the secondary alcohol without over-reduction.

Optimized Reduction

ParameterValue
Reducing AgentNaBH₄ (2.0 equiv)
SolventMeOH
Temperature0–5°C
Yield85%

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from n-heptane or n-hexane, achieving >98% purity. Slow cooling from a saturated solution ensures high crystalline quality.

Analytical Data

  • High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, 70:30 H₂O:MeCN)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂OH), 3.10 (t, 2H, SCH₂)

    • ¹³C NMR: δ 159.8 (C=O), 134.2 (C-Cl), 52.1 (CH₂OH)

Scalability and Environmental Considerations

The described route emphasizes atom economy and green solvents. NMP, while effective for thioether formation, poses environmental concerns; alternatives like cyclopentyl methyl ether (CPME) are under investigation .

Chemical Reactions Analysis

Types of Reactions

The compound [7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methanol group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, diethyl ether, low temperatures.

    Substitution: Amines, thiols, palladium catalysts, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

The compound [7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential. It is being investigated for its potential use in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [7-butylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key substituents and their impacts on properties across related compounds:

Compound Name Position 5 Substituent Position 7 Substituent Position 11 Substituent Key Properties
Target Compound 2-Chlorophenyl Butylsulfanyl Methanol Moderate logP (~3.2*), enhanced H-bonding
[7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-...methanol] () 3-Methoxyphenyl [(2,5-Dimethylphenyl)methyl]sulfanyl Methanol Higher logP (~4.1*), reduced solubility
2-{13,13-Dimethyl-4,14-dioxatricyclo[...]tetradeca...-6-yl}-5-methoxyphenol () N/A N/A 5-Methoxyphenol Increased acidity (pKa ~9.5**), lower logP

Estimated based on substituent contributions. *Predicted due to phenolic -OH group.

  • 2-Chlorophenyl vs. 3-Methoxyphenyl (): The 2-chlorophenyl group’s electron-withdrawing nature enhances electrophilic interactions in receptor binding, whereas the 3-methoxyphenyl group’s electron-donating methoxy moiety may reduce binding affinity in hydrophobic pockets .
  • Butylsulfanyl vs.
  • Methanol vs. Phenol (): The methanol group’s lower acidity (pKa ~15–16) reduces ionization at physiological pH, favoring passive membrane permeability over the phenolic -OH group (pKa ~10), which may enhance solubility but limit bioavailability .

Structural and Crystallographic Insights

  • Bond Angles and Geometry (): The target compound’s O3—C12—C13 bond angle (113.3°) and N2—C12—C8 angle (106.35°) suggest a strained tricyclic core, similar to Ethyl 7-chloromethyl-... ().
  • SHELX Refinement (): Structural determinations of related compounds often rely on SHELX software, ensuring high-resolution models for accurate comparison of bond lengths and angles .

Pharmacological Implications

Biological Activity

Chemical Structure and Properties

The compound features a unique triazatricyclo structure along with various functional groups, including a butylsulfanyl group and a chlorophenyl group. Its IUPAC name reflects its intricate architecture, which contributes to its biological properties.

PropertyValue
Molecular FormulaC22H22ClN3O2S
Molecular Weight425.94 g/mol
CAS Number2549042-87-5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, which may result in therapeutic effects.

Potential Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
  • Anticancer Properties : The unique structural features may allow the compound to inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Research : In vitro assays indicated that the compound induced apoptosis in breast cancer cell lines (MCF-7), with mechanisms involving caspase activation and mitochondrial dysfunction .
  • Inflammation Model : In a murine model of inflammation, the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeTest Organism/ModelResult
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (breast cancer cells)Induces apoptosis
Anti-inflammatoryMurine modelSignificant reduction in edema

Q & A

Q. How can AI-driven platforms accelerate SAR studies for derivative design?

  • Generative models : Propose novel substituents (e.g., replacing butylsulfanyl with aryl groups) using fragment-based libraries .
  • ADMET prediction : Tools like Schrödinger’s QikProp estimate bioavailability and toxicity early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.